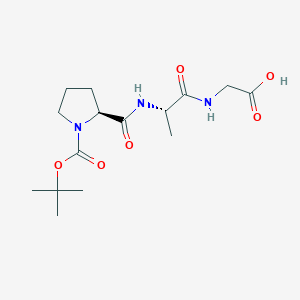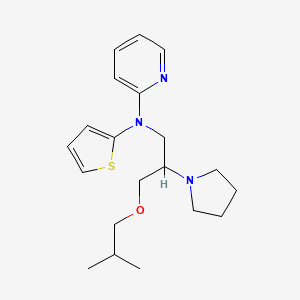
Uracil, 5-allyl-3,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 5-allyl-3,6-dimethyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound features modifications at the 5th, 3rd, and 6th positions, introducing allyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil, 5-allyl-3,6-dimethyl- typically involves multi-step organic reactions. One common method starts with uracil, which undergoes alkylation to introduce the methyl groups at the 3rd and 6th positions. The allyl group is then introduced at the 5th position through a palladium-catalyzed allylation reaction. The reaction conditions often include:
Alkylation: Using methyl iodide and a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Allylation: Employing allyl bromide and a palladium catalyst in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
Industrial Production Methods
Industrial production of uracil derivatives often involves similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Uracil, 5-allyl-3,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group or reduce double bonds.
Substitution: The methyl and allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for alcohol formation.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Utilizing nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Epoxides or alcohols depending on the oxidizing agent.
Reduction: De-allylated uracil or reduced double bonds.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
科学研究应用
Uracil, 5-allyl-3,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with RNA and enzymes involved in nucleic acid metabolism.
Medicine: Explored for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of uracil, 5-allyl-3,6-dimethyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzymes involved in RNA synthesis by mimicking natural nucleobases, thereby disrupting the replication and transcription processes. The allyl and methyl groups can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: Lacks the allyl group, making it less reactive in certain chemical reactions.
5-Allyl-uracil: Does not have the methyl groups, which can affect its solubility and reactivity.
6-Methyluracil: Only has a methyl group at the 6th position, altering its chemical properties compared to the 3,6-dimethyl derivative.
Uniqueness
Uracil, 5-allyl-3,6-dimethyl- is unique due to the combination of allyl and methyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
90437-63-1 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
3,6-dimethyl-5-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4H,1,5H2,2-3H3,(H,10,13) |
InChI 键 |
IPJAPJKGXQNESJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



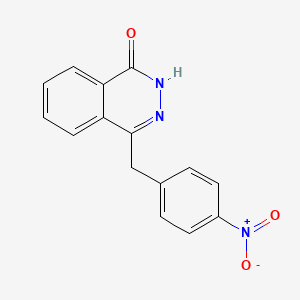
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
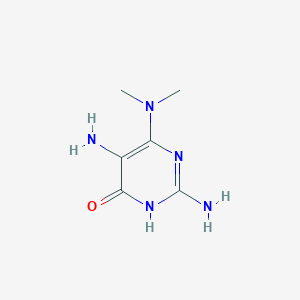

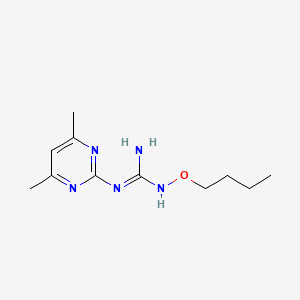
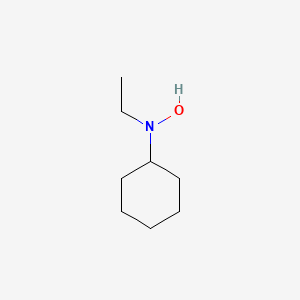

![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)

![Methyl {[(propan-2-yl)oxy]methyl}carbamate](/img/structure/B12905258.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
